4-(2,3-Dimethylphenoxy)aniline
Overview
Description
4-(2,3-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of aniline derivatives and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions.
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that aniline and its derivatives can undergo metabolic activation, including n-hydroxylation .
Pharmacokinetics
Research on aniline and its dimethyl derivatives suggests that these compounds undergo rapid metabolic elimination, with primary acetylated metabolites being more extensively formed for certain derivatives .
Preparation Methods
The synthesis of 4-(2,3-Dimethylphenoxy)aniline can be achieved through a condensation reaction between 2,3-dimethylphenol and p-nitroaniline . The process involves the reduction of p-nitroaniline to produce p-aminoaniline, which then undergoes a condensation reaction with 2,3-dimethylphenol under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,3-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(2,3-Dimethylphenoxy)aniline can be compared with other aniline derivatives, such as dichloroanilines. While dichloroanilines have chlorine atoms substituted on the aniline ring, this compound has methyl groups and a phenoxy group, making it unique in its chemical properties and applications . Similar compounds include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline .
This comprehensive overview highlights the significance of this compound in various fields of research and industry
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUXBJVAWDBGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427971 | |
Record name | 4-(2,3-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155106-50-6 | |
Record name | 4-(2,3-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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